N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound features a furan ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) and acetylcholinesterase (AChE) . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and thus plays a key role in nerve signal transmission .
Mode of Action
This compound acts as a ligand for alpha1-adrenergic receptors, showing affinity in the range from 22 nM to 250 nM . It binds to these receptors, leading to their activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders . Additionally, it has been found to be a potential acetylcholinesterase inhibitor (AChEI), which means it can prevent the breakdown of acetylcholine, thereby increasing central cholinergic neurotransmission .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can ameliorate the alterations induced by neurotoxic agents .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
The compound’s action results in significant alterations in the short-term memory and anxiety levels in animal models, which were improved after treatment . It also attenuated the neurotoxic effects of certain agents as shown by the improvement in performance in behavioral tests and in lowering AChE activity .
Biochemical Analysis
Biochemical Properties
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide has been found to interact with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This interaction suggests that the compound may play a role in modulating cholinergic neurotransmission .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function by modulating the activity of AChE . This modulation can impact cell signaling pathways and gene expression related to cholinergic neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with AChE . This binding can inhibit or activate AChE, leading to changes in gene expression and impacting neurotransmission .
Temporal Effects in Laboratory Settings
In vivo studies have shown that the compound can ameliorate alterations induced by neurotoxic agents over a period of 6 weeks .
Dosage Effects in Animal Models
The compound has been administered at dosages of 3 and 5 mg/kg in rats for neuroprotective studies .
Metabolic Pathways
Given its interaction with AChE, it may be involved in pathways related to cholinergic neurotransmission .
Transport and Distribution
Its interaction with AChE suggests it may be distributed in areas where this enzyme is present .
Subcellular Localization
Given its interaction with AChE, it may be localized in areas where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-methoxyphenylpiperazine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound with similar structural features.
Naftopidil: Another arylpiperazine derivative with therapeutic applications.
Urapidil: A compound with structural similarities and potential pharmacological effects.
Uniqueness
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-25-16-6-3-2-5-15(16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-7-4-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBXVFKZIAHZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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